molecular formula C10H13ClN2O B8571398 3-(1-Butoxyvinyl)-6-chloropyridazine

3-(1-Butoxyvinyl)-6-chloropyridazine

Cat. No.: B8571398
M. Wt: 212.67 g/mol
InChI Key: BIIRJEXXXAPSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Butoxyvinyl)-6-chloropyridazine is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-(1-butoxyethenyl)-6-chloropyridazine

InChI

InChI=1S/C10H13ClN2O/c1-3-4-7-14-8(2)9-5-6-10(11)13-12-9/h5-6H,2-4,7H2,1H3

InChI Key

BIIRJEXXXAPSER-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C1=NN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

THF (24.0 mL) was added rapidly dropwise to tert-butyllithium (150 mL of a 1.7 M solution in pentane) at −78° C. After 15 min, n-butyl vinyl ether (14.0 mL, 109.4 mmol) was added, and the resulting mixture was warmed to −30° C., at which point modest gas evolution was observed. As gas evolution ceased, a second portion of n-butyl vinyl ether (14.0 mL, 109.4 mmol) was added, maintaining the reaction temperature at −30° C. After gas evolution had ceased, the reaction mixture was cooled to −78° C., and a solution of zinc chloride (29.8 g, 219 mmol) in THF (250 mL) was added rapidly dropwise. After 15 min, the reaction was warmed to −10° C. and transferred via cannula to a stirred solution of 3,6-dichloropyridazine (32.6 g, 219 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (16.0 g, 21.9 mmol) in THF (200 mL) at 0° C. After 1 h at 0° C., the reaction mixture was diluted with EtOAc and filtered through a short column of CELITE®, eluting with EtOAc. The filtrate was washed with water and brine, dried (sodium sulfate), and concentrated in vacuo. The crude residue was purified by flash chromatography on silica gel (gradient elution; 0%-15% EtOAc/hexanes as eluent) to afford the title compound i-5a. 1HNMR (500 MHz, CDCl3): δ 7.80 (d, 1H, J=8.9 Hz), 7.52 (d, 1H, J=8.9 Hz), 5.76 (d, 1H, J=2.5 Hz), 4.55 (d, 1H, J=2.5 Hz), 3.97 (t, 2H, J=6.4 Hz), 1.83 (m, 2H), 1.57 (m, 2H), 1.02 (t, 3H, J=7.5 Hz).
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250 mL
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29.8 g
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24 mL
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14 mL
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14 mL
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32.6 g
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200 mL
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16 g
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